
Hydrobromide monohydrate
Overview
Description
Hydrobromide monohydrate refers to a class of pharmaceutical salts where a base compound is combined with hydrobromic acid (HBr) and crystallized with one water molecule (H₂O). A prominent example is dextromethorphan this compound (CAS 6700-34-1), a morphinan derivative used as an antitussive. Its molecular formula is C₁₈H₂₅NO·HBr·H₂O (MW 370.3), and it exists as a crystalline solid with UV absorption maxima at 227 nm and 280 nm . This compound is utilized in formulations like NUEDEXTA®, combined with quinidine sulfate dihydrate, and requires storage at -20°C for stability ≥4 years .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrobromide monohydrate can be synthesized through the reaction of hydrobromic acid with the corresponding base compound. For example, dextromethorphan this compound is prepared by reacting dextromethorphan with hydrobromic acid in the presence of water. The reaction typically involves dissolving the base compound in an appropriate solvent, followed by the addition of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The crystallization process is often optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hydrobromide monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromethorphan hydrobromide can lead to the formation of dextrophan, while reduction can yield demethylated derivatives .
Scientific Research Applications
Hydrobromide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: this compound forms of drugs like dextromethorphan are used in clinical research to study their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the formulation of pharmaceuticals, ensuring the stability and solubility of active ingredients
Mechanism of Action
The mechanism of action of hydrobromide monohydrate depends on the specific active ingredient it is associated with. For instance, dextromethorphan hydrobromide acts as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions lead to its effects as a cough suppressant and its potential neuroprotective properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of Hydrobromide Monohydrate and Analogues
Key Observations :
- Counterion Impact : HBr salts (e.g., dextromethorphan) often exhibit higher molecular weights compared to HCl analogues (e.g., ranitidine HCl) due to bromine’s atomic mass. This affects solubility and bioavailability.
- Hydration State: Monohydrate forms (e.g., dextromethorphan, metoclopramide) enhance crystalline stability but may require stringent storage to prevent dehydration .
- UV Profiles : Dextromethorphan HBr·H₂O’s dual UV maxima (227/280 nm) distinguish it from compounds like scopolamine derivatives, which lack conjugated aromatic systems .
Functional and Pharmacological Differences
- Dextromethorphan HBr·H₂O : Targets sigma-1 receptors and NMDA antagonism for cough suppression, with minimal opioid activity .
- Metoclopramide HCl·H₂O : Acts as a dopamine D₂ antagonist, enhancing gastric motility .
- Scopolamine N-Oxide HBr·H₂O : Inhibits muscarinic acetylcholine receptors (mAChRs), used in motion sickness and secretory disorders .
Analytical and Regulatory Considerations
Table 2: Impurity Profiles and Analytical Standards
Key Notes:
- Elemental Analysis: For monohydrates, deviations ≤0.4% from theoretical C/H values are acceptable, as per ICH guidelines .
- Stability Testing : Hydrobromides like dextromethorphan require long-term studies (>4 years) due to hygroscopicity, unlike anhydrous salts .
Q & A
Basic Research Questions
Q. How can the chemical purity and crystalline form of hydrobromide monohydrate be determined experimentally?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~227–280 nm) to assess purity, as described for dextromethorphan this compound . For crystallinity, combine X-ray diffraction (XRD) with thermogravimetric analysis (TGA) to confirm monohydrate formation and water content. Storage at -20°C in airtight containers ensures long-term stability .
Q. What analytical techniques are suitable for characterizing this compound in synthetic mixtures?
- Methodology : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase of methanol and ammonium carbamate (70:30 v/v) at 1.0 mL/min flow rate. Retention times (~4–7 minutes) and UV detection at 225 nm enable simultaneous quantification of this compound and degradation products . Calibration curves (r² ≥0.9995) across 5–200 µg/mL ensure accuracy .
Q. How should this compound be stored to maintain stability during pharmacological studies?
- Methodology : Store as a crystalline solid at -20°C in moisture-proof containers. Stability studies show ≥4-year integrity under these conditions. Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH) and validate using RP-HPLC .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodology : Conduct a systematic review of experimental variables:
- Sample purity : Verify ≥98% purity via HPLC .
- Assay conditions : Compare enzyme inhibition protocols (e.g., cytochrome P450 2D6 activity vs. NMDA receptor antagonism) .
- Dosage routes : Replicate studies using standardized administration routes (e.g., oral vs. intravenous) .
Q. What strategies are effective in developing a stability-indicating method for this compound in degradation studies?
- Methodology : Follow ICH Q2(R1) guidelines:
- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradants .
- Method validation : Assess linearity (5–200 µg/mL), accuracy (99–101%), and precision (RSD <2%). Calculate LOD (0.94–2.87 µg/mL) and LOQ (1.36–4.11 µg/mL) using signal-to-noise ratios .
- Column selection : Use Gemini C18 columns for baseline separation of degradants .
Q. How can this compound’s role as an NMDA receptor antagonist be rigorously validated?
- Methodology :
- In vitro assays : Use HEK293 cells expressing GRIN1/GRIN2 subunits to measure ion channel blockade via patch-clamp electrophysiology .
- Control experiments : Compare with MK-801 (a known NMDA antagonist) and assess specificity using voltage-dependent channel assays .
- Dose-response analysis : Calculate IC50 values and validate with kinetic binding studies (e.g., radioligand displacement) .
Q. What ethical and reproducibility standards apply to preclinical studies involving this compound?
- Methodology :
- Ethical compliance : Obtain institutional review board (IRB) approval for animal/human studies. Document informed consent and ethical clearance protocols .
- Reproducibility : Adhere to Beilstein Journal guidelines: report synthesis details (CAS No., purity), experimental parameters (e.g., HPLC conditions), and raw data in supplementary materials .
Properties
IUPAC Name |
hydrate;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H2O/h1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGAFRNYJVHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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